2-Butoxy-1,2-oxaborolane
Description
Properties
IUPAC Name |
2-butoxyoxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c1-2-3-6-9-8-5-4-7-10-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNWTPGZNNEXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(CCCO1)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550399 | |
| Record name | 2-Butoxy-1,2-oxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4525-53-5 | |
| Record name | 2-Butoxy-1,2-oxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Butoxy 1,2 Oxaborolane and Its Analogs
Retrosynthetic Analysis and Precursor Identification for the 1,2-Oxaborolane (B14039510) Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally disconnecting bonds to reveal simpler, commercially available starting materials. For the 2-butoxy-1,2-oxaborolane core, two primary disconnections are considered:
Disconnection of the B-O and C-O bonds: This approach breaks the 1,2-oxaborolane ring at the boron-oxygen and carbon-oxygen single bonds. This retrosynthetic step leads to a bifunctional precursor, a 1,3-haloalcohol (e.g., 3-bromopropanol), and a suitable boron-containing reagent, such as tributyl borate (B1201080) or butoxyboronic acid.
Disconnection of the B-C and O-H bonds: An alternative strategy involves the disconnection of the boron-carbon and oxygen-hydrogen bonds. This pathway suggests a precursor like an allyl alcohol, which can undergo a hydroboration reaction to form the B-C bond, followed by an intramolecular cyclization.
These retrosynthetic approaches identify key precursors such as 1,3-propanediol (B51772) derivatives and boronic acids or their esters as fundamental building blocks for the construction of the 1,2-oxaborolane scaffold.
Direct Synthesis of this compound
The direct synthesis of this compound involves the simultaneous formation of the heterocyclic ring and the installation of the butoxy substituent at the boron center.
A prevalent method for the formation of the 1,2-oxaborolane ring is the condensation reaction between a 1,3-diol and a boronic acid or its ester. In the context of this compound, this would involve the reaction of 1,3-propanediol with butoxyboronic acid or the transesterification of a trialkyl borate with 1,3-propanediol. The reaction is typically driven to completion by the removal of water or a low-boiling alcohol.
Another potential ring-closing strategy is the intramolecular cyclization of a boronic acid derivative containing a suitably positioned hydroxyl group. For instance, the hydroboration of an allylic alcohol with a borane (B79455) reagent, followed by oxidation, can generate a diol that subsequently cyclizes in the presence of an acid or upon heating to form the 1,2-oxaborolane ring.
The butoxy group can be introduced concurrently with ring formation by using a butoxy-containing boron reagent. For example, the reaction of 1,3-propanediol with tributyl borate not only forms the 1,2-oxaborolane ring but also directly yields this compound.
To synthesize analogs with different butoxy isomers, the corresponding alcohol can be used in the esterification or transesterification step. The synthesis of 2-sec-butoxy-1,2-oxaborolane would employ 2-butanol, while 2-tert-butoxy-1,2-oxaborolane would require the use of tert-butanol. It is important to note that the steric hindrance of the bulkier sec-butyl and tert-butyl groups may necessitate more forcing reaction conditions or the use of a catalyst to achieve efficient conversion.
Table 1: Proposed Reaction Parameters for the Direct Synthesis of 2-Alkoxy-1,2-oxaborolane Derivatives
| Entry | Alkoxy Group | Boron Reagent | Diol | Solvent | Temperature (°C) | Proposed Yield (%) |
| 1 | n-Butoxy | Tributyl borate | 1,3-Propanediol | Toluene | 110 | 85 |
| 2 | sec-Butoxy | Tri-sec-butyl borate | 1,3-Propanediol | Xylene | 140 | 78 |
| 3 | tert-Butoxy | Tri-tert-butyl borate | 1,3-Propanediol | Toluene | 110 | 65 |
Indirect Synthetic Pathways via Functional Group Interconversions on 1,2-Oxaborolane Scaffolds
Indirect synthetic routes offer an alternative approach where the 1,2-oxaborolane core is first constructed, followed by the modification of the substituent at the boron center. A key intermediate in this strategy is 2-hydroxy-1,2-oxaborolane, which can be synthesized by the controlled hydrolysis of a 2-alkoxy-1,2-oxaborolane or by the reaction of 1,3-propanediol with boric acid.
Once 2-hydroxy-1,2-oxaborolane is obtained, the butoxy group can be installed through an esterification reaction with butanol under acidic conditions. This method allows for the late-stage introduction of various alkoxy groups, providing a divergent synthetic route to a library of 2-alkoxy-1,2-oxaborolane analogs.
Another indirect pathway involves the synthesis of a 2-halo-1,2-oxaborolane, such as 2-chloro-1,2-oxaborolane, which can then undergo a nucleophilic substitution reaction with sodium butoxide to yield the desired this compound.
Optimization of Reaction Conditions, Catalysis, and Purification Techniques for Boron-Containing Species
The synthesis of boronic esters, including cyclic variants like this compound, often requires careful optimization of reaction conditions to maximize yield and purity.
Reaction Conditions: Key parameters to optimize include temperature, reaction time, and the stoichiometry of the reactants. The removal of byproducts, such as water or alcohols, is crucial for driving the equilibrium towards product formation in esterification and transesterification reactions. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.
Catalysis: While many boronic ester syntheses proceed without a catalyst, acid catalysts such as p-toluenesulfonic acid (p-TSA) or Lewis acids can be employed to accelerate the reaction, particularly with sterically hindered alcohols.
Purification Techniques: Boron-containing compounds can sometimes be challenging to purify due to their propensity to hydrolyze or undergo self-condensation. Column chromatography on silica (B1680970) gel can be effective, but the acidic nature of silica may lead to decomposition. In such cases, chromatography on neutral alumina (B75360) is a preferred alternative. Other purification methods include distillation under reduced pressure for volatile compounds or recrystallization for solid products. Derivatization of the boronic ester to a more stable and easily purifiable form, followed by deprotection, can also be a viable strategy.
Table 2: Comparison of Purification Techniques for Boronic Esters
| Purification Method | Advantages | Disadvantages | Applicability to this compound |
| Distillation | Effective for volatile compounds; can be scaled up. | Not suitable for thermally unstable compounds. | Potentially suitable if the compound is sufficiently volatile and stable. |
| Column Chromatography (Silica Gel) | Widely applicable; good for separating non-polar to moderately polar compounds. | Can cause decomposition of acid-sensitive compounds. | May require careful control of eluent polarity and use of deactivated silica. |
| Column Chromatography (Neutral Alumina) | Suitable for acid-sensitive compounds. | May have lower resolving power than silica gel. | A good alternative to silica gel chromatography. |
| Recrystallization | Can provide highly pure material; scalable. | Only applicable to solid compounds. | Not applicable if the compound is a liquid at room temperature. |
Advanced Spectroscopic and Structural Elucidation of 2 Butoxy 1,2 Oxaborolane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-Butoxy-1,2-oxaborolane, providing insights into its proton and carbon framework, as well as the electronic environment of the central boron atom.
The ¹H NMR spectrum of this compound allows for the distinct characterization of the protons within the butoxy substituent and the 1,2-oxaborolane (B14039510) ring. The chemical shifts and coupling patterns are indicative of the electronic environment and connectivity of these protons.
The protons of the butoxy group are expected to exhibit characteristic signals corresponding to the methyl (CH₃), two methylene (B1212753) (CH₂), and the terminal oxymethylene (OCH₂) groups. The terminal methyl protons would appear as a triplet at the highest field, coupled to the adjacent methylene protons. The internal methylene protons would present as a multiplet due to coupling with protons on both adjacent carbons. The oxymethylene protons, being deshielded by the adjacent oxygen atom, would resonate further downfield as a triplet.
The protons of the 1,2-oxaborolane ring are anticipated to show two distinct multiplets. The protons on the carbon adjacent to the oxygen (C5) would be the most deshielded within the ring, while the protons on the carbon adjacent to the boron (C3) and the central carbon (C4) would have characteristic shifts influenced by the heteroatoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Butoxy CH₃ | 0.9 - 1.0 | Triplet | ~7 |
| Butoxy CH₂ | 1.3 - 1.5 | Multiplet | - |
| Butoxy CH₂ | 1.5 - 1.7 | Multiplet | - |
| Butoxy OCH₂ | 3.8 - 4.0 | Triplet | ~6.5 |
| Oxaborolane C3-H₂ | 1.2 - 1.4 | Multiplet | - |
| Oxaborolane C4-H₂ | 1.9 - 2.1 | Multiplet | - |
| Oxaborolane C5-H₂ | 4.1 - 4.3 | Triplet | ~7 |
Note: Predicted values are based on analogous structures and general NMR principles.
The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment.
The four carbon atoms of the butoxy group are expected to be clearly resolved. The terminal methyl carbon will appear at the highest field. The two internal methylene carbons will have distinct signals in the aliphatic region, and the oxymethylene carbon, bonded to the oxygen of the boronic ester, will be significantly deshielded and appear further downfield.
The three carbon atoms of the 1,2-oxaborolane ring will also have characteristic chemical shifts. The carbon atom bonded to the ring oxygen (C5) is expected to be the most deshielded of the ring carbons. The carbon adjacent to the boron atom (C3) will also be deshielded, though typically to a lesser extent than C5. The central carbon (C4) will resonate at a higher field compared to the other two ring carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| Butoxy CH₃ | 13 - 15 |
| Butoxy CH₂ | 18 - 20 |
| Butoxy CH₂ | 34 - 36 |
| Butoxy OCH₂ | 65 - 67 |
| Oxaborolane C3 | 25 - 28 |
| Oxaborolane C4 | 30 - 33 |
| Oxaborolane C5 | 68 - 70 |
Note: Predicted values are based on analogous structures and general NMR principles.
¹¹B NMR spectroscopy is a powerful technique for directly probing the environment of the boron atom. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For tricoordinate boronic esters like this compound, the boron atom is sp² hybridized.
Cyclic boronic esters, particularly five-membered rings like the 1,2-oxaborolane system, typically exhibit ¹¹B NMR chemical shifts in the range of +20 to +35 ppm sdsu.eduacs.org. The precise chemical shift for this compound is expected to fall within this range. Factors such as ring strain and the electronegativity of the oxygen atoms influence the electronic shielding of the boron nucleus and thus its resonance frequency.
Furthermore, ¹¹B NMR is instrumental in studying the formation of boron-nitrogen coordination complexes. When this compound interacts with a Lewis base, such as an amine, the boron atom can become tetracoordinate (sp³ hybridized). This change in coordination geometry results in a significant upfield shift in the ¹¹B NMR spectrum, typically to a region between 0 and +15 ppm. This phenomenon allows for the direct observation and characterization of such coordination complexes in solution.
Table 3: Expected ¹¹B NMR Chemical Shift for this compound
| Species | Coordination State of Boron | Expected Chemical Shift (ppm) |
| This compound | Tricoordinate (sp²) | +20 to +35 |
| Boron-Nitrogen Complex | Tetracoordinate (sp³) | 0 to +15 |
Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragment Analysis
Mass spectrometry is a crucial analytical technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, thus confirming the molecular formula of this compound as C₇H₁₅BO₂. The calculated exact mass for the molecular ion [M]⁺ can be compared with the experimentally determined value to provide unambiguous confirmation of the compound's identity.
Table 4: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M]⁺ | C₇H₁₅BO₂ | 142.1165 |
| [M+H]⁺ | C₇H₁₆BO₂ | 143.1243 |
| [M+Na]⁺ | C₇H₁₅BO₂Na | 165.1064 |
The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several characteristic pathways. Common fragmentation patterns for esters and boronate esters involve cleavage of the bonds adjacent to the oxygen atoms and within the heterocyclic ring. libretexts.orgwikipedia.org
Key expected fragmentation pathways include:
Loss of the butoxy group: Cleavage of the B-O bond can lead to the loss of a butoxy radical (•OC₄H₉), resulting in a fragment corresponding to the 1,2-oxaborolane cation.
Loss of butene: A McLafferty-type rearrangement could lead to the elimination of butene (C₄H₈) and the formation of a protonated 1,2-oxaborolane-2-ol fragment.
Ring cleavage: Fragmentation of the 1,2-oxaborolane ring itself can produce smaller charged fragments, providing further structural information.
Analysis of these fragmentation patterns provides a "fingerprint" that can be used to confirm the structure of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. While specific LC-MS studies on this compound are not widely reported, this technique is highly applicable for the analysis of mixtures containing this compound.
LC-MS can be employed for:
Reaction Monitoring: To track the formation of this compound during its synthesis and to identify any byproducts or intermediates.
Purity Assessment: To determine the purity of a sample of this compound by separating it from any impurities.
Stability Studies: To investigate the degradation of the compound over time or under various conditions by identifying and quantifying any degradation products.
In a typical LC-MS analysis, the sample mixture is first separated by a liquid chromatograph. The eluent from the column is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the identification and quantification of this compound even in complex matrices.
Chromatographic Methods for Purity Assessment and Isolation
The purity assessment and isolation of this compound are critical steps in its characterization and application. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques that can be employed for these purposes. While specific application notes for this compound are not extensively detailed in publicly available literature, the principles of these methods can be applied to develop effective analytical protocols.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, utilized for the separation, identification, and quantification of components within a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be the most suitable approach. In this modality, a nonpolar stationary phase is used in conjunction with a polar mobile phase.
A hypothetical HPLC method for the purity assessment of this compound could be developed based on the analysis of related compounds, such as 2-butoxyethanol (B58217). For instance, a reversed-phase HPLC method with fluorescence detection has been reported for the determination of 2-butoxyethanol in air samples after derivatization. who.intnih.gov While this compound itself may not fluoresce, derivatization with a suitable agent could enable sensitive detection. Alternatively, a UV detector could be employed if the compound possesses a chromophore.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Refractive Index (RI) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
The application of UPLC for the analysis of this compound would offer several advantages, including reduced solvent consumption and faster run times, making it ideal for high-throughput screening or quality control applications. The method development would follow similar principles to HPLC, with adjustments to the flow rate and gradient profile to optimize the separation on the shorter, more efficient UPLC column.
Table 2: Hypothetical UPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water gradient (faster gradient) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Detector | Photodiode Array (PDA) or Mass Spectrometry (MS) |
X-ray Crystallography for Solid-State Structural Analysis (if applicable to stable derivatives)
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, which may be a liquid or oil at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging.
However, if stable, crystalline derivatives of this compound can be synthesized, X-ray crystallography could provide invaluable information about its solid-state structure. This would include precise bond lengths, bond angles, and conformational details of the oxaborolane ring and the butoxy substituent. Such data is crucial for understanding the molecule's reactivity, intermolecular interactions, and for computational modeling studies.
The process would involve:
Synthesis and crystallization of a suitable solid derivative of this compound.
Mounting a single crystal of the derivative onto a goniometer.
Irradiating the crystal with a monochromatic X-ray beam.
Collecting the diffraction pattern data.
Solving and refining the crystal structure to obtain the final atomic coordinates.
Currently, there is no publicly available crystallographic data specifically for this compound or its simple derivatives in major crystallographic databases.
Mechanistic Investigations and Reactivity Studies of 2 Butoxy 1,2 Oxaborolane
Transformations Mediated by the Boron Center
The boron atom in 2-Butoxy-1,2-oxaborolane is a Lewis acidic center, making it susceptible to nucleophilic attack. This property is fundamental to its reactivity. Transformations at the boron center can involve the formation of tetracoordinate boron species through coordination with Lewis bases. The nature of the butoxy group attached to the boron also allows for potential substitution reactions, where another alkoxy or a different nucleophilic group could displace it, leading to a variety of other boronic ester derivatives. However, specific studies detailing such transformations for this compound are not documented in the searched literature.
Hydroboration Reactions of Unsaturated Substrates
The reaction typically proceeds through a four-membered transition state in a concerted, syn-addition manner. masterorganicchemistry.com This means the boron and hydrogen atoms add to the same face of the double or triple bond. The regioselectivity of the addition is primarily governed by steric and electronic factors, with the boron atom typically adding to the less substituted carbon atom of the unsaturated bond (anti-Markovnikov addition). wikipedia.orgmasterorganicchemistry.com
For example, the hydroboration of an alkene with a generic borane (B79455) (BH3) involves the formation of a trialkylborane intermediate, which can then be oxidized to an alcohol. wikipedia.orgmasterorganicchemistry.com One mole of BH3 can react with three moles of an alkene. wikipedia.org
Table 1: General Regioselectivity in Hydroboration of Alkenes
| Alkene Substrate | Major Product after Oxidation | Regioselectivity |
| Terminal Alkene (R-CH=CH2) | Primary Alcohol (R-CH2-CH2-OH) | Anti-Markovnikov |
| Internal Alkene (R-CH=CH-R') | Secondary Alcohol | Depends on Sterics |
Borylation Reactions for Carbon-Boron Bond Formation
Borylation reactions are crucial for introducing a boron moiety onto an organic scaffold, creating a versatile handle for subsequent transformations. While direct borylation reactions involving this compound are not documented, related processes with other boron-containing reagents are common. These reactions often involve the use of transition metal catalysts, such as iridium, rhodium, or palladium, to activate a C-H bond for the introduction of a boryl group from a diboron (B99234) or borane reagent.
Cross-Coupling Reactions Utilizing the Boron Moiety
Organoboron compounds, including boronic esters, are extensively used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate.
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate.
Transmetalation: The boron-containing compound transfers its organic group to the palladium(II) complex, typically requiring a base to activate the boronic ester.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Although no specific examples utilizing this compound are available, its 1,2-oxaborolane (B14039510) structure would be expected to participate in such reactions, providing a pathway to connect the organic fragment attached to the boron with another organic group.
Reactivity of the Butoxy Side Chain
The butoxy (-OBu) group in this compound is an alkoxy group attached to the boron atom. This B-O bond is generally stable but can be susceptible to cleavage under certain conditions. For instance, in the presence of water, boronic esters can hydrolyze to form the corresponding boronic acid and butanol. The rate of this hydrolysis can be influenced by pH and the steric bulk of the alkoxy group.
Furthermore, the butoxy group can potentially be exchanged with other alcohols (transesterification) under acidic or basic conditions, allowing for the modification of the boronic ester.
Kinetic and Thermodynamic Aspects of this compound Transformations
There is no specific kinetic or thermodynamic data available in the searched literature for transformations involving this compound. In general terms, the thermodynamics of reactions involving boronic esters are influenced by the strengths of the bonds being broken and formed. The formation of strong B-O and C-C bonds often drives these reactions forward.
The kinetics of reactions such as Suzuki-Miyaura coupling are complex and depend on various factors, including the nature of the catalyst, substrates, base, and solvent. The rate-determining step can vary depending on the specific reaction conditions.
Computational and Theoretical Studies on 2 Butoxy 1,2 Oxaborolane
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental in describing the electronic structure and bonding within 2-Butoxy-1,2-oxaborolane. These calculations reveal the distribution of electrons within the molecule, the nature of the chemical bonds, and the energies of the molecular orbitals.
Key insights from quantum chemical calculations include:
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. For this compound, the HOMO is typically localized on the oxygen atoms and the butoxy group, while the LUMO is primarily centered on the boron atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
Charge Distribution: Calculations of atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, indicate a significant positive charge on the boron atom and negative charges on the oxygen atoms, reflecting the high polarity of the B-O bonds.
Below is a table summarizing hypothetical, yet representative, data from quantum chemical calculations for this compound.
| Parameter | Calculated Value | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO, related to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
| Mulliken Charge on Boron | +0.85 e | The partial charge on the boron atom, indicating its electrophilic nature. |
| Mulliken Charge on Oxygen (ring) | -0.65 e | The partial charge on the oxygen atom within the oxaborolane ring. |
Density Functional Theory (DFT) for Predicting Molecular Geometry and Energetics
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energetics of molecules with a good balance of accuracy and computational cost. rsc.orglodz.pl For this compound, DFT calculations can provide a detailed three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
The following table presents plausible DFT-calculated geometrical parameters for the this compound ring.
| Geometrical Parameter | Predicted Value | Significance |
| B-O (ring) bond length | 1.38 Å | Shorter than a typical B-O single bond, indicating some double bond character. |
| B-O (butoxy) bond length | 1.36 Å | Similar to the ring B-O bond, influenced by the butoxy group. |
| C-O (ring) bond length | 1.45 Å | Typical C-O single bond length. |
| C-C (ring) bond length | 1.54 Å | Typical C-C single bond length. |
| O-B-O bond angle | 120.5° | Consistent with sp² hybridization of the boron atom. |
| B-O-C bond angle (ring) | 112.0° | Reflects the strain within the five-membered ring. |
Simulation of Reaction Mechanisms and Transition States
Computational simulations, particularly using DFT, are invaluable for investigating the mechanisms of reactions involving this compound. rsc.org These simulations can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states that govern the reaction rates.
A key reaction for boronic esters is transesterification, where the butoxy group is exchanged with another alcohol or diol. researchgate.net DFT calculations can model this process, elucidating whether the mechanism is associative or dissociative. For this compound, the reaction with a diol would likely proceed through a tetracoordinate boron intermediate. The energy barrier for this process can be calculated, providing a theoretical estimate of the reaction rate.
The table below outlines a hypothetical reaction coordinate for the transesterification of this compound with ethylene (B1197577) glycol, with energies calculated relative to the reactants.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + Ethylene Glycol |
| Transition State 1 (TS1) | +15.2 | Formation of the tetracoordinate boron intermediate. |
| Intermediate | +5.8 | Tetracoordinate boron species with both butoxy and ethylene glycol attached. |
| Transition State 2 (TS2) | +18.5 | Cleavage of the B-O(butoxy) bond. |
| Products | -2.3 | 2-Hydroxyethyl-1,2-oxaborolane + Butanol |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. ucl.ac.uknih.gov For this compound, DFT can be used to predict ¹¹B, ¹³C, and ¹H NMR chemical shifts, as well as vibrational frequencies for infrared (IR) and Raman spectroscopy. sci-hub.stacs.orgacs.org
The ¹¹B NMR chemical shift is particularly sensitive to the coordination and electronic environment of the boron atom. ucl.ac.uknih.govacs.org For the tricoordinate boron in this compound, a chemical shift in the range of 20-30 ppm (relative to BF₃·OEt₂) would be expected. ucl.ac.uknih.govacs.org DFT calculations can refine this prediction. Similarly, vibrational frequencies corresponding to B-O, C-O, and C-H stretching and bending modes can be calculated and compared to an experimental IR spectrum to aid in the assignment of spectral bands. sci-hub.stacs.org
The following table shows a hypothetical comparison of predicted and experimental spectroscopic data for this compound.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹¹B NMR Chemical Shift (ppm) | 25.4 | 26.1 |
| ¹³C NMR Chemical Shift (C adjacent to O, ppm) | 72.8 | 73.5 |
| IR Frequency (B-O stretch, cm⁻¹) | 1350 | 1345 |
| IR Frequency (C-O stretch, cm⁻¹) | 1100 | 1095 |
Assessment of Stability and Aromaticity within the Oxaborolane Ring System
The stability of the 1,2-oxaborolane (B14039510) ring can be assessed computationally through various methods. One approach is to calculate the isodesmic reaction energies, which compare the energy of the ring with that of analogous acyclic compounds. These calculations can quantify the ring strain energy.
Advanced Research Applications of this compound Remain Undocumented in Publicly Available Scientific Literature
Following a comprehensive search of publicly available scientific databases and scholarly articles, no specific research applications have been identified for the chemical compound this compound corresponding to the advanced topics outlined. The search yielded no information on its development as a chiral auxiliary or ligand in asymmetric catalysis, its role in the synthesis of complex organic molecules, or its exploration as a building block for polymeric and macromolecular structures.
Furthermore, there is a lack of data regarding the design of chemical sensors or probes based on boron-substrate interactions involving this compound. Similarly, its functionalization for surface chemistry and the development of hybrid materials is not documented in the surveyed literature.
Basic chemical identifiers for this compound are available from chemical suppliers, providing its CAS number (4525-53-5) and molecular formula. However, this information does not extend to the specific, advanced research applications that were the focus of the inquiry.
The absence of detailed research findings for this compound in these specialized areas of chemistry suggests that either research into these applications has not been conducted, has not been published in publicly accessible forums, or the compound is not utilized in the manner specified. Therefore, a detailed article on its advanced research applications and derivatization potential, as per the requested outline, cannot be generated at this time due to the lack of available scientific data.
Future Directions and Interdisciplinary Research Prospects
Novel Synthetic Approaches for Functionalized 1,2-Oxaborolanes
The development of novel synthetic methodologies is crucial for accessing a wider range of functionalized 1,2-oxaborolanes, which in turn will enable the exploration of their properties and applications. Current synthetic routes often provide the basic oxaborolane core, but future efforts will likely focus on late-stage functionalization, allowing for the introduction of diverse chemical moieties onto a pre-formed ring. This strategy offers a modular approach to creating libraries of derivatives for screening in various applications.
Inspired by advancements in related heterocyclic chemistry, such as for 1,2-azaborines, palladium-catalyzed cross-coupling reactions could be adapted for the selective functionalization of the carbon backbone of the oxaborolane ring. nih.govnih.gov Methods like the Suzuki-Miyaura coupling, a cornerstone of organoboron chemistry, could be employed to introduce aryl or alkyl substituents, thereby tuning the electronic and steric properties of the molecule. google.com The development of site-selective C-H functionalization techniques would represent a significant leap forward, offering a more atom-economical route to complex oxaborolane derivatives.
Future research may also explore diastereoselective and enantioselective methods to synthesize chiral 1,2-oxaborolanes. The development of chiral ligands and catalytic systems will be instrumental in achieving high levels of stereocontrol, which is particularly important for applications in medicinal chemistry and asymmetric catalysis.
| Synthetic Strategy | Potential Functionalization | Key Advantages |
| Late-Stage Functionalization | Introduction of diverse chemical groups onto the core structure | Modular, allows for rapid library synthesis |
| Palladium-Catalyzed Cross-Coupling | Aryl, vinyl, and alkyl group installation | High efficiency, broad substrate scope |
| C-H Activation/Functionalization | Direct introduction of functional groups without pre-functionalization | Atom economical, reduces synthetic steps |
| Asymmetric Catalysis | Synthesis of specific stereoisomers | Access to chiral molecules for biological applications |
Elucidation of Broader Reactivity Profiles in Complex Chemical Environments
Understanding how 2-Butoxy-1,2-oxaborolane and its derivatives behave in complex chemical environments, such as biological systems, is a critical area for future investigation. Boronic acids and their esters are known to interact with diols, including saccharides, and this reversible covalent interaction has been widely used in sensor development. pageplace.dewikipedia.org A key research direction will be to explore the reactivity of the boronic ester moiety in 1,2-oxaborolanes within cellular environments.
One area of significant interest is the interaction with reactive oxygen species (ROS). ROS, such as hydrogen peroxide (H₂O₂), are crucial signaling molecules in cells but are also associated with oxidative stress and disease. princeton.edunih.govnih.gov The boron-carbon bond in organoboron compounds is susceptible to oxidation, a reaction that can be triggered by ROS. mpg.de This reactivity could be harnessed for therapeutic or diagnostic purposes. For instance, oxaborolane derivatives could be designed as probes that fluoresce upon reaction with specific ROS or as pro-drugs that release a therapeutic agent in response to the high ROS levels found in tumor microenvironments. nih.gov The physiological pH changes within different cellular compartments could also be used to trigger specific reactions or cleavage of the oxaborolane moiety. mpg.de
Further studies will be needed to investigate the metabolic stability of these compounds and to identify potential biological targets beyond diols. Understanding these interactions is fundamental to developing oxaborolane-based tools for chemical biology and medicine.
Integration with Flow Chemistry and Automation in Organoboron Synthesis
The synthesis of organoboron compounds, including this compound, is well-suited for integration with modern chemical manufacturing technologies like flow chemistry and automated synthesis. google.comunimi.it Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages such as enhanced safety, precise control over reaction parameters, and improved scalability. organic-chemistry.orgacs.orgvapourtec.comrsc.orgnih.gov
For organoboron synthesis, which can involve hazardous reagents or thermally sensitive intermediates, flow reactors provide superior heat and mass transfer, minimizing the risk of runaway reactions and improving product yields and purity. organic-chemistry.orgrsc.org The synthesis of boronic acids via organolithium intermediates, for example, has been demonstrated on a multigram scale with reaction times of less than a second using a continuous flow setup. organic-chemistry.org This approach could be adapted for the large-scale, efficient production of this compound and its precursors.
Furthermore, automation can be combined with flow systems to create platforms for high-throughput synthesis and reaction optimization. google.comunimi.itchemrxiv.org Automated systems can iteratively perform deprotection, coupling, and purification steps, enabling the rapid assembly of complex molecules from boronate building blocks. google.comchemrxiv.org This "assembly-line" approach would accelerate the discovery of new functionalized 1,2-oxaborolanes by allowing researchers to systematically explore a vast chemical space.
| Technology | Application in Oxaborolane Synthesis | Key Benefits |
| Flow Chemistry | Scalable production of precursors and final compounds. | Enhanced safety, precise temperature/mixing control, improved yield, easy scale-up. organic-chemistry.orgvapourtec.comrsc.org |
| Automated Synthesis | High-throughput library synthesis of functionalized derivatives. | Rapid discovery, efficient optimization, reduced manual intervention. google.comunimi.itchemrxiv.org |
| Telescoped Reactions | Combining multiple synthetic steps into one continuous flow process. | Increased efficiency, avoids isolation of unstable intermediates. vapourtec.com |
Exploration of Self-Assembly and Supramolecular Chemistry with Oxaborolane Derivatives
The ability of boronic esters to form dynamic covalent bonds with diols and certain nitrogen-containing ligands makes them excellent building blocks for supramolecular chemistry. pageplace.dersc.orgresearchgate.net This field focuses on creating large, ordered structures through non-covalent or reversible covalent interactions. Future research will explore the potential of functionalized 1,2-oxaborolane (B14039510) derivatives to act as components in self-assembling systems.
By designing oxaborolane derivatives with specific recognition sites or geometries, it may be possible to create novel supramolecular architectures such as macrocycles, cages, and polymers. rsc.orgdntb.gov.ua For example, bifunctional oxaborolanes could be linked together with ditopic N-donor ligands to form coordination polymers or gels. The reversibility of the boronate ester bond could impart these materials with unique properties, such as self-healing capabilities or responsiveness to external stimuli like pH or the presence of competing diols. rsc.orgnih.gov
These self-assembled structures could find applications in areas such as drug delivery, where a molecular cage could encapsulate a guest molecule and release it in response to a specific biological signal. dntb.gov.ua They could also be used to create new sensor arrays or advanced materials with tunable properties. The interplay between the inherent structure of the 1,2-oxaborolane ring and the designed intermolecular interactions will be a rich area for scientific discovery. pageplace.deresearchgate.net
Q & A
Q. How can researchers design experiments to explore the environmental fate of this compound?
- Methodological Answer: Aerobic/anaerobic degradation studies in simulated ecosystems (e.g., microcosms) track byproducts via LC-MS. Ecotoxicity assays (Daphnia magna, algae) evaluate acute/chronic effects. Regulatory frameworks like REACH require such data for risk assessment, emphasizing OECD 301/302 guidelines for biodegradability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
